![molecular formula C5H7B B3252888 [(E)-2-Bromovinyl]cyclopropane CAS No. 220132-80-9](/img/structure/B3252888.png)
[(E)-2-Bromovinyl]cyclopropane
Übersicht
Beschreibung
[(E)-2-Bromovinyl]cyclopropane is an organic compound characterized by a cyclopropane ring attached to a vinyl group with a bromine atom in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-Bromovinyl]cyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of a transition metal catalyst to achieve cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2-Bromovinyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Cyclopropyl alcohols, ethers, or amines.
Oxidation: Epoxides or diols.
Reduction: Cyclopropyl alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
[(E)-2-Bromovinyl]cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of [(E)-2-Bromovinyl]cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropane ring can impose conformational constraints on the target molecules, affecting their activity and stability . The vinyl group and bromine atom can also participate in various chemical interactions, influencing the compound’s overall reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring compound with similar strain and reactivity.
Cyclopentane: A five-membered ring compound with less strain compared to cyclopropane and cyclobutane.
Uniqueness
[(E)-2-Bromovinyl]cyclopropane is unique due to the presence of both a cyclopropane ring and a vinyl group with a bromine atom in the trans configuration.
Eigenschaften
IUPAC Name |
[(E)-2-bromoethenyl]cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDGEINKGACAX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



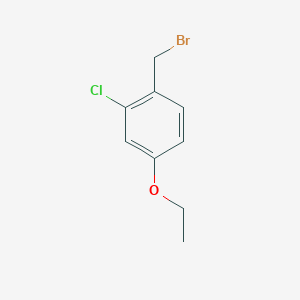
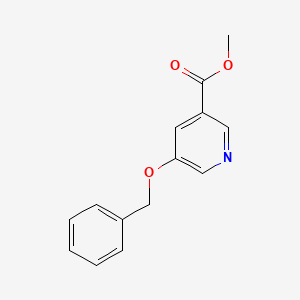
![1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3252834.png)
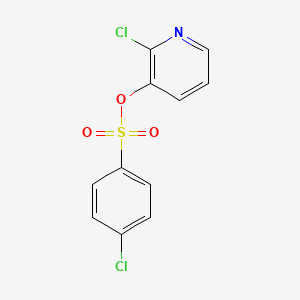
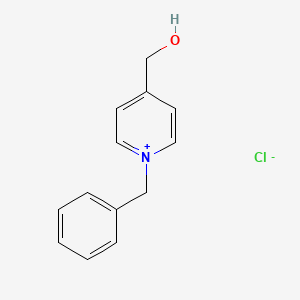

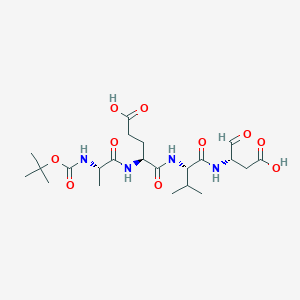
![(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B3252874.png)
![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)
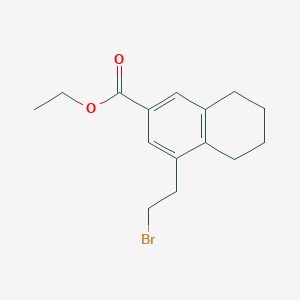
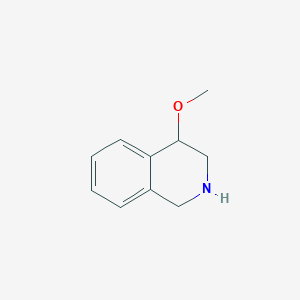
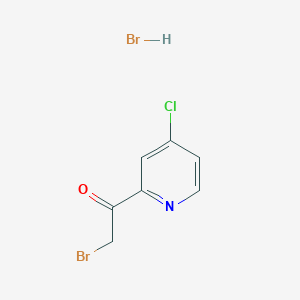
![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
